Potassium m-(diethylamino)benzenesulphonate

描述

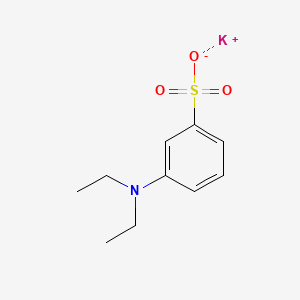

Potassium m-(diethylamino)benzenesulphonate (CAS: 71411-68-2) is an organosulphonate compound featuring a benzene ring substituted with a diethylamino group at the meta position and a sulphonate group. The potassium cation balances the negative charge of the sulphonate moiety, enhancing its solubility in polar solvents. This compound is primarily utilized in industrial applications, including dye synthesis and polymer modification, due to its stability and ionic properties . Its sodium counterpart, sodium m-(diethylamino)benzenesulphonate (CAS: listed in ), shares structural similarities but differs in cation choice, which influences solubility and reactivity .

属性

CAS 编号 |

71411-68-2 |

|---|---|

分子式 |

C10H14KNO3S |

分子量 |

267.39 g/mol |

IUPAC 名称 |

potassium;3-(diethylamino)benzenesulfonate |

InChI |

InChI=1S/C10H15NO3S.K/c1-3-11(4-2)9-6-5-7-10(8-9)15(12,13)14;/h5-8H,3-4H2,1-2H3,(H,12,13,14);/q;+1/p-1 |

InChI 键 |

FKCSRBUZGUJDDO-UHFFFAOYSA-M |

规范 SMILES |

CCN(CC)C1=CC(=CC=C1)S(=O)(=O)[O-].[K+] |

产品来源 |

United States |

生物活性

Potassium m-(diethylamino)benzenesulphonate is a sulfonate compound that has garnered attention for its biological activities, particularly in the context of cancer research and pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonate group attached to a benzene ring with a diethylamino substituent. The chemical formula can be represented as C₁₀H₁₃N₂O₃S·K. Its structural features contribute to its interactions with biological systems, particularly in modulating cellular functions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The mechanism of action primarily involves disruption of the microtubule network, leading to cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity on Cancer Cell Lines

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 0.05 | MCF7 Breast Carcinoma |

| This compound | 0.07 | HT-29 Colon Carcinoma |

| This compound | 0.06 | M21 Skin Melanoma |

IC₅₀ values indicate the concentration required to inhibit cell growth by 50%.

The biological activity of this compound is largely attributed to its ability to bind to the colchicine-binding site on β-tubulin. This interaction disrupts microtubule polymerization, leading to:

- Cell Cycle Arrest : The compound causes G₂/M phase arrest in treated cells.

- Apoptosis Induction : Following cell cycle disruption, apoptotic pathways are activated, resulting in programmed cell death.

Table 2: Effects on Cell Cycle Progression

| Treatment Concentration (IC₅₀ x 5) | G₀/G₁ (%) | S (%) | G₂/M (%) |

|---|---|---|---|

| Control | 50 | 30 | 20 |

| This compound | 20 | 25 | 55 |

Case Studies and Experimental Evidence

- Chick Chorioallantoic Membrane Assay : In vivo studies using the chick chorioallantoic membrane model demonstrated that this compound effectively inhibits angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 (CA-4). The compound exhibited minimal toxicity towards developing embryos, suggesting a favorable safety profile.

- Quantitative Structure-Activity Relationship (QSAR) : Advanced QSAR analyses have been conducted to establish correlations between the chemical structure of this compound derivatives and their biological activities. These studies provide insights into optimizing the compound for enhanced efficacy against resistant cancer cell lines.

Safety and Toxicology

The safety profile of this compound has been assessed in various preclinical models. Toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant adverse effects on normal cellular functions, highlighting its potential as a targeted therapeutic agent.

相似化合物的比较

Sodium m-(diethylamino)benzenesulphonate

The sodium variant replaces potassium with sodium, reducing molecular weight (251.0569 g/mol for sodium vs. 267.27 g/mol for potassium). This substitution alters solubility; sodium salts generally exhibit higher aqueous solubility due to smaller cation size. Both compounds are used in dye intermediates, but potassium salts may prefer applications requiring slower dissolution rates .

Potassium 3,5-di(carbomethoxy)benzenesulphonate

The bulky substituents reduce solubility compared to Potassium m-(diethylamino)benzenesulphonate but enhance compatibility with hydrophobic polymers, making it a preferred modifier for cationic-dyeable polyester fibers .

Bornyl Benzenesulphonates

Bornyl esters (e.g., 1-bornyl benzenesulphonate) demonstrate how substituents affect physical properties. These esters exhibit distinct melting points (52–90°C) and optical activity ([α] from −16° to −26°), contrasting sharply with this compound, which lacks chiral centers and has higher thermal stability due to ionic bonding .

Functional Analogues

Acid Orange 7 (Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulphonate)

Azo dyes like Acid Orange 7 (CAS: 633-96-5) share the benzenesulphonate backbone but incorporate an azo group (–N=N–) and naphthol substituent. This structure confers intense color but lower biodegradability compared to this compound, which lacks conjugated chromophores .

Sodium Benzenesulphonate

It exhibits weaker surfactant properties and lower antimicrobial activity, as the diethylamino group in this compound enhances interaction with microbial membranes .

Physicochemical Properties

| Compound | Solubility (Water) | Melting Point (°C) | Key Applications |

|---|---|---|---|

| This compound | High (ionic solubility) | Not reported | Dye intermediates, polymers |

| Sodium m-(diethylamino)benzenesulphonate | Higher than K+ analogue | Not reported | Similar to K+ analogue |

| Acid Orange 7 | Moderate | >300 (decomposes) | Textile dyeing |

| Bornyl benzenesulphonates | Low (organic solvents) | 52–90 | Chirality studies, pharmaceuticals |

Environmental and Regulatory Aspects

This compound is produced industrially (99% purity) under REACH and ISO certifications, indicating compliance with safety standards. In contrast, compounds like picric acid derivatives () face stricter regulations due to explosive hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。